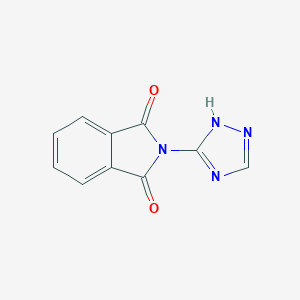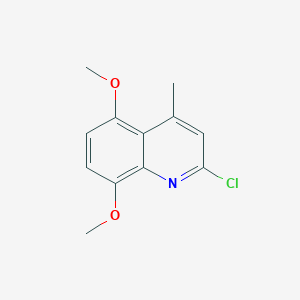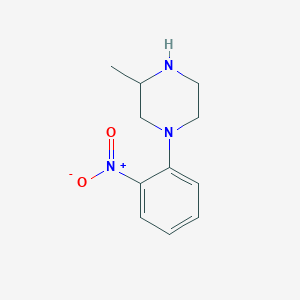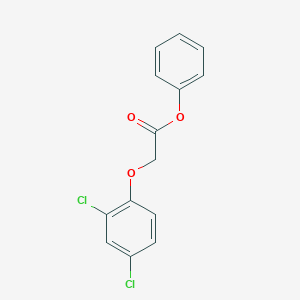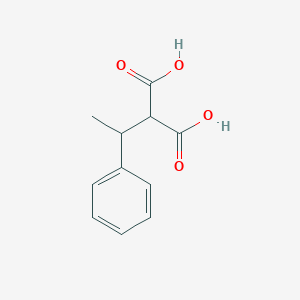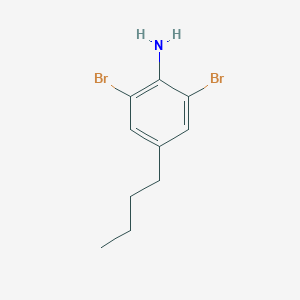
4-(3-Methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as 4-Me-PPA and belongs to the class of pyrimidine derivatives. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学的研究の応用
4-Me-PPA has been extensively studied for its therapeutic potential in various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-Me-PPA has been shown to have anti-diabetic effects by regulating glucose metabolism.
作用機序
The exact mechanism of action of 4-Me-PPA is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and regulation of AMPK activity. These pathways are involved in various cellular processes, including inflammation, cell growth, and metabolism.
生化学的および生理学的効果
4-Me-PPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-Me-PPA has been shown to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.
実験室実験の利点と制限
One of the main advantages of using 4-Me-PPA in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. Additionally, the synthesis of 4-Me-PPA is relatively simple and can be easily scaled up for large-scale production.
However, there are also some limitations to using 4-Me-PPA in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 4-Me-PPA is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 4-Me-PPA. One potential direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Me-PPA and to identify its molecular targets. This can help to develop more effective and targeted therapies based on this compound. Finally, the development of more soluble derivatives of 4-Me-PPA can help to overcome its limitations in aqueous solutions and facilitate its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 4-(3-Methylphenyl)pyrimidin-2-amine is a promising compound that exhibits multiple biological activities and has potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. However, further research is needed to fully understand its mechanism of action and to develop more effective therapies based on this compound.
合成法
The synthesis of 4-Me-PPA involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then cyclized with urea to produce 4-Me-PPA. The purity of the compound can be increased by recrystallization from an appropriate solvent.
特性
CAS番号 |
392326-79-3 |
|---|---|
製品名 |
4-(3-Methylphenyl)pyrimidin-2-amine |
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC名 |
4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
InChIキー |
RBSPVLOREUTISS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=NC=C2)N |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




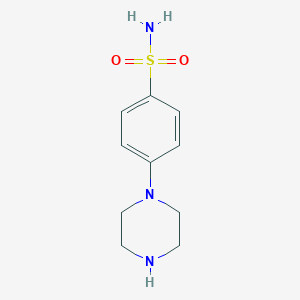

![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

